![molecular formula C23H30N2O2S B12515460 1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine CAS No. 794530-47-5](/img/structure/B12515460.png)

1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

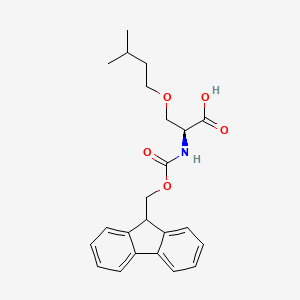

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンは、分子式C23H30N2O2Sを持つ複雑な有機化合物です。この化合物は、シクロブチル環に結合したベンゼンスルホニル基の存在を特徴とし、さらにプロピル鎖とフェニルピペラジン部分に結合しています。

準備方法

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、以下の手順が含まれます。

ベンゼンスルホニルシクロブチル中間体の形成: このステップでは、ベンゼンスルホニルクロリドを塩基性条件下でシクロブチルアミンと反応させて、ベンゼンスルホニルシクロブチル中間体を形成します。

アルキル化: 次に、この中間体を1-ブロモ-3-クロロプロパンでアルキル化して、プロピル鎖を導入します。

フェニルピペラジンとのカップリング: 最後のステップでは、アルキル化された中間体を適切な条件下でフェニルピペラジンとカップリングさせて、目的の化合物を生成します

この化合物の工業生産方法には、収率を向上させ、コストを削減するためにこれらの手順を最適化する必要がある場合があります。連続フロー合成や触媒の使用などの技術は、プロセスの効率を高めるために使用できます。

化学反応の分析

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、スルホキシドやスルホンを形成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、スルホニル基をスルフィニル基またはチオール基に還元します。

置換: この化合物は、特にベンゼンスルホニル基で、アジ化ナトリウムやチオラートなどの試薬を使用して求核置換反応を起こすことができます

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、過マンガン酸カリウムによる酸化では通常スルホキシドが生成されますが、水素化リチウムアルミニウムによる還元ではチオールが生成されます。

科学的研究の応用

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンは、いくつかの科学研究における応用があります。

医薬品化学: この化合物は、特に神経疾患や炎症を標的とする薬剤の開発における薬理学的薬剤としての可能性について研究されています。

材料科学: その独特の構造特性により、ポリマーやナノマテリアルを含む先端材料の合成における用途について検討されています。

生物学研究: この化合物は、細胞プロセスや分子経路に対する影響を調べるために、さまざまな生物学的アッセイで使用されています

作用機序

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンゼンスルホニル基は、タンパク質中のスルヒドリル基と相互作用し、その活性を阻害する可能性があることが知られています。 さらに、フェニルピペラジン部分は神経伝達物質受容体と相互作用し、その機能を調節することで、さまざまな薬理学的効果をもたらす可能性があります .

類似化合物との比較

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンは、次のような他の類似化合物と比較することができます。

1-{3-[1-(ベンゼンスルホニル)シクロペンチル]プロピル}-4-フェニルピペラジン: この化合物は、シクロブチル環の代わりにシクロペンチル環を持ち、化学反応性や生物学的活性に影響を与える可能性があります。

1-{3-[1-(ベンゼンスルホニル)シクロヘキシル]プロピル}-4-フェニルピペラジン:

1-{3-[1-(ベンゼンスルホニル)シクロブチル]プロピル}-4-フェニルピペラジンの独自性は、その特定の構造特徴にあり、その類似体と比較して独特の化学的および生物学的特性を与えています。

特性

CAS番号 |

794530-47-5 |

|---|---|

分子式 |

C23H30N2O2S |

分子量 |

398.6 g/mol |

IUPAC名 |

1-[3-[1-(benzenesulfonyl)cyclobutyl]propyl]-4-phenylpiperazine |

InChI |

InChI=1S/C23H30N2O2S/c26-28(27,22-11-5-2-6-12-22)23(13-7-14-23)15-8-16-24-17-19-25(20-18-24)21-9-3-1-4-10-21/h1-6,9-12H,7-8,13-20H2 |

InChIキー |

MUBDCWIYWTUMEO-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)(CCCN2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)

![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)

![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)

![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)

![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)

![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)